4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-7(8(12)13)16-5-6/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNSZPAUPQPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Di-tert-butyl Dicarbonate (Boc₂O)
The most common method involves reacting methyl 4-amino-2-thiophenecarboxylate with Boc₂O in the presence of a catalyst. Key conditions include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.5–1.0 equivalents
-
Temperature : Room temperature (20–25°C) for 12–24 hours
After Boc protection, the methyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide (1–2 N) in ethanol or water. This two-step process typically achieves yields of 65–75%, with purification via acidification and recrystallization.
Alternative Carboxylation Strategies
Direct Carboxylation of Boc-Protected Amines
In cases where ester hydrolysis is inefficient, direct carboxylation using carbon dioxide or phosgene derivatives has been explored. For example:
-
Reagent : Trimethylsilyl chloride (TMSCl) and CO₂ under high pressure (5–10 bar)
-
Solvent : DMF or acetonitrile
This method avoids ester intermediates but requires stringent anhydrous conditions.
Optimization of Coupling Reactions
Amide Bond Formation with Carboxylic Acid Intermediates
The Boc-protected carboxylic acid is frequently coupled to amines or alcohols using activating agents:
| Activating Agent | Solvent | Base | Yield |
|---|---|---|---|
| PyBOP | DCM/DMF (3:1) | Triethylamine | 67% |
| HATU | DMF | DIPEA | 77–94% |
| EDCI/DMAP | THF | N-Methylmorpholine | 82% |
Notably, HATU-mediated couplings in DMF achieve near-quantitative yields for aromatic amines.
Large-Scale Industrial Protocols
Continuous Flow Synthesis
Recent patents describe scalable approaches using continuous flow reactors:
-
Residence Time : 30 minutes at 60°C
-
Catalyst : Immobilized DMAP on silica gel
This method reduces solvent waste and improves reproducibility compared to batch processes.
Troubleshooting Common Challenges
Byproduct Formation During Boc Protection
The primary byproduct, tert-butyl alcohol, is minimized by:
Purification of Hydrophilic Intermediates
Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates the Boc-protected acid from unreacted starting materials.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Boc₂O/DMAP in DCM | High selectivity, mild conditions | Requires ester hydrolysis step |
| Direct carboxylation | Fewer steps | Low yield, specialized equipment |
| Continuous flow synthesis | Scalable, reduced solvent use | High initial capital investment |
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences between 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid and analogous compounds lie in substituent identity, position, and protective group strategies. Below is a comparative analysis:
Biological Activity
4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid is a synthetic organic compound characterized by a thiophene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural properties, potential biological activities, and reactivity.
- Molecular Formula : C₁₀H₁₃N₁O₄S
- Molecular Weight : 243.28 g/mol
- CAS Number : 292068-69-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Common methods include the Gewald reaction.
- Introduction of the Boc Group : Protects the amino group during subsequent reactions.
- Carboxylation : Introduces the carboxylic acid group through various carboxylation reactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc-protected amino group can be deprotected to yield a free amine, which can form hydrogen bonds or ionic interactions with these targets.
Anticancer Activity
Research indicates potential anticancer properties, particularly through the inhibition of specific proteins involved in cell division:
- HSET (KIFC1) Inhibition : This compound may act as an inhibitor of HSET, a protein that facilitates the clustering of centrosomes in cancer cells, thereby promoting their survival. In vitro studies have demonstrated that derivatives of thiophene compounds can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .
Enzyme Inhibition
The compound has been explored for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overactive in cancer cells:
- HDAC Inhibition : Studies have shown that structurally related compounds exhibit varying degrees of potency against different HDAC isoforms, suggesting that modifications in the thiophene structure could enhance inhibitory activity .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain thiophene derivatives significantly reduced proliferation rates in various cancer cell lines by inducing apoptosis through HSET inhibition.
- Selectivity Against Non-Cancerous Cells : Compounds derived from this compound showed minimal effects on non-cancerous cell lines, indicating potential selectivity for cancerous cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid | Structure | Similar mechanism but different target specificity |
| 4-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | Structure | Different activity profile; less studied |
| 4-[(tert-Butoxycarbonyl)amino]-3-methyl-1,2-thiazole-5-carboxylic acid | Structure | Potentially higher potency against certain HDACs |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing the Boc-protected amino group into thiophene-2-carboxylic acid derivatives?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via a two-step process:
Bromination : Position-selective bromination of the thiophene ring using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst to direct substitution .
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions. Solvents like THF or DCM are preferred, with reaction monitoring via TLC or HPLC .
- Key Considerations : Optimize stoichiometry to avoid overprotection and verify completion using NMR (disappearance of NH₂ signals at δ 5–6 ppm) .
Q. How can the purity and structural integrity of 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Spectroscopy : Confirm Boc group presence via IR (C=O stretch at ~1680–1720 cm⁻¹) and NMR (Boc carbonyl at ~155 ppm) .
- Elemental Analysis : Match experimental and theoretical C/H/N/S ratios to rule out byproducts .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis due to potential release of volatile byproducts (e.g., HBr during bromination) .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can conflicting crystallographic data arising from polymorphism or twinning be resolved during structural analysis?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve overlapping reflections.
- Software Tools : Employ SHELXL for refinement, leveraging the TWIN and BASF commands to model twinning. Validate using Flack parameter () to assess enantiopurity and correct for centrosymmetric ambiguities .
- Case Study : For thiophene derivatives, compare experimental data with simulated powder XRD patterns to identify dominant polymorphs .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the carboxylic acid moiety (e.g., esterification or amidation) to enhance cell permeability. For example, methyl ester derivatives show improved bioavailability in anti-inflammatory assays .
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory applications). Prioritize derivatives with ΔG < –8 kcal/mol .
- In Vitro Validation : Screen against primary cell lines (e.g., RAW 264.7 macrophages) using ELISA for cytokine suppression (e.g., TNF-α/IL-6) .
Q. How can reaction mechanisms for Boc deprotection under acidic conditions be probed experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor deprotection rates (e.g., TFA in DCM) via in situ NMR to track trifluoroacetyl intermediate formation.
- Isotopic Labeling : Use -labeled Boc groups to trace NH₃ release via GC-MS .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers for carbocation intermediate formation .
Q. What analytical approaches resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-Boc derivatives or ring-opened thiophenes).
- Reaction Optimization : Compare yields under microwave irradiation (shorter reaction times) vs. conventional heating. For example, 80°C for 2 hrs vs. 120°C for 30 mins under microwaves .
- Statistical Design : Apply a Box-Behnken model to evaluate interactions between variables (temperature, solvent, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
